

# Chemical structure and IUPAC name of 3-(Benzylxy)benzoyl chloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-(Benzylxy)benzoyl chloride

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## An In-depth Technical Guide to 3-(Benzylxy)benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **3-(Benzylxy)benzoyl chloride**. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

## Chemical Structure and IUPAC Name

**3-(Benzylxy)benzoyl chloride**, a member of the acyl chloride family, is a bifunctional organic compound featuring a benzoyl chloride moiety and a benzyl ether group. This structure makes it a valuable intermediate in organic synthesis, allowing for the introduction of the 3-(benzylxy)benzoyl group into various molecular scaffolds.

IUPAC Name: 3-(phenylmethoxy)benzoyl chloride[1]

Synonyms: 3-Benzylxybenzoyl chloride, 3-Benzylxy-benzoic acid chloride, 3-benzylxyl-benzoyl chloride[1]

Chemical Structure:

# Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties for **3-(Benzyl)benzoyl chloride** is provided below. While experimental spectroscopic data is not widely available in public databases, predicted characteristics based on the structure are discussed.

## Quantitative Data Summary

Property	Value	Reference(s)
CAS Number	61535-46-4	[2][3]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> ClO <sub>2</sub>	[2][4]
Molecular Weight	246.69 g/mol	[2][4][5]
Melting Point	40-42 °C	[2][6]
Boiling Point	368.7 °C at 760 mmHg	[2]
Density	1.23 g/cm <sup>3</sup>	[2]
Flash Point	>110 °C	[6]
Solubility	Reacts with water	[6]

## Spectroscopic Data (Predicted)

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of both the benzoyl and benzyl groups, typically in the range of 7.0-8.0 ppm. A characteristic singlet for the methylene protons (-CH<sub>2</sub>-) of the benzyl group would likely appear around 5.1 ppm.
- <sup>13</sup>C NMR: The carbon NMR would display distinct signals for the carbonyl carbon of the acyl chloride (estimated around 168 ppm), the methylene carbon of the benzyl group (around 70 ppm), and a series of signals for the aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride functional group, typically in the region of 1770-1815 cm<sup>-1</sup>. Other significant peaks would include C-O stretching for the ether linkage and C-H stretching for the aromatic and methylene groups.

- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Common fragmentation patterns would likely involve the loss of the chlorine atom and the cleavage of the benzyl group.

## Experimental Protocols: Synthesis

**3-(Benzyl)benzoyl chloride** is most commonly synthesized from its corresponding carboxylic acid, 3-(benzyl)benzoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, with thionyl chloride and oxalyl chloride being the most frequently used reagents.

### Synthesis using Thionyl Chloride

This protocol describes a general method for the preparation of **3-(Benzyl)benzoyl chloride** using thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

#### Materials:

- 3-(Benzyl)benzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- N,N-dimethylformamide (DMF), catalytic amount
- Anhydrous inert solvent (e.g., dichloromethane or toluene)
- Dry glassware
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Reflux condenser with a drying tube (e.g., filled with calcium chloride)
- Rotary evaporator

#### Procedure:

- In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-(benzyloxy)benzoic acid in an anhydrous inert solvent.
- Add a catalytic amount (a few drops) of DMF to the suspension.
- Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature.
- Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.
- The crude **3-(Benzyl)benzoyl chloride** can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

## Synthesis using Oxalyl Chloride

This method is an alternative to using thionyl chloride and is often preferred for its milder reaction conditions.

### Materials:

- 3-(Benzyl)benzoyl chloride
- Oxalyl chloride ((COCl)<sub>2</sub>)
- N,N-dimethylformamide (DMF), catalytic amount
- Anhydrous inert solvent (e.g., dichloromethane)
- Dry glassware
- Magnetic stirrer and stir bar
- Ice bath

- Rotary evaporator

Procedure:

- Dissolve 3-(benzyloxy)benzoic acid in an anhydrous inert solvent in a dry, round-bottom flask equipped with a magnetic stir bar.
- Add a catalytic amount of DMF.
- Cool the solution in an ice bath.
- Slowly add oxalyl chloride (typically 1.5-2 equivalents) to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
- Once the reaction is complete, remove the solvent and excess reagents under reduced pressure.

## Applications in Research and Drug Development

Acyl chlorides are highly reactive electrophiles and serve as important building blocks in organic synthesis. **3-(Benzyl)benzoyl chloride** is no exception and is primarily used as a reagent to introduce the 3-(benzyloxy)benzoyl moiety into other molecules.

- Synthesis of Esters and Amides: It readily reacts with alcohols and amines to form the corresponding esters and amides. This is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening.
- Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to form ketones, which are versatile intermediates for more complex molecules.
- Role as a Linker: The dual functionality of this molecule allows it to potentially act as a linker in the synthesis of more complex molecules, such as PROTACs or other bifunctional compounds, where the benzyloxy group could be a point of further modification.

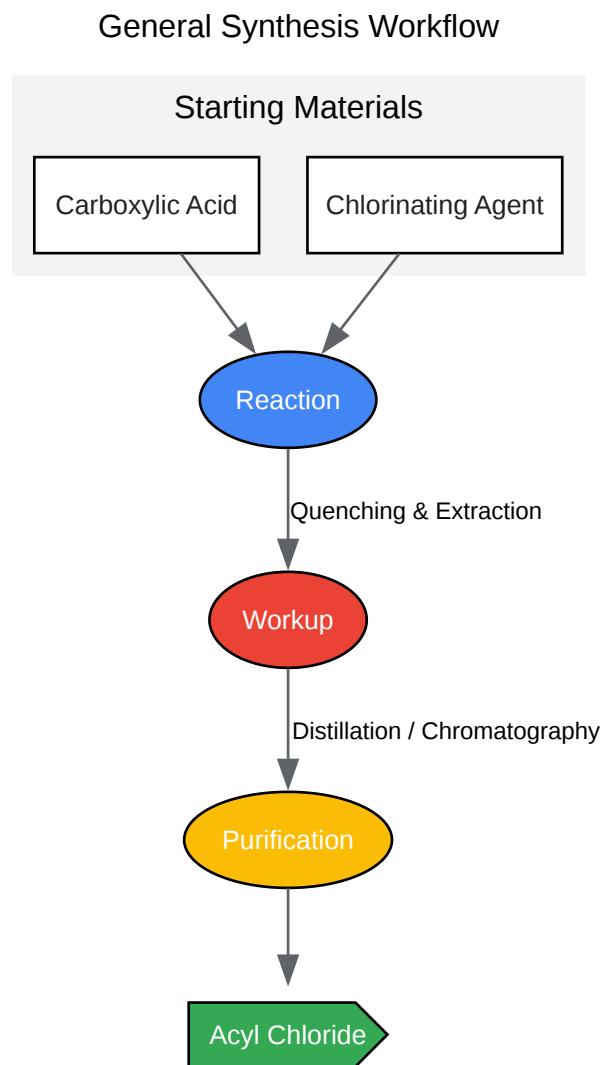
While there is limited specific information on the direct involvement of **3-(Benzyl)benzoyl chloride** in modulating signaling pathways, its derivatives could potentially interact with a wide

range of biological targets. The benzyloxy group is a common feature in many biologically active compounds.

## Mandatory Visualizations

### General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an acyl chloride from a carboxylic acid, which is the standard procedure for preparing **3-(BenzylOxy)benzoyl chloride**.



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Caption: General workflow for the synthesis of acyl chlorides.

This technical guide provides a foundational understanding of **3-(BenzylOxy)benzoyl chloride** for its application in research and development. Due to its reactive nature, appropriate safety precautions should always be taken when handling this compound.

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- To cite this document: BenchChem. [Chemical structure and IUPAC name of 3-(BenzylOxy)benzoyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1276096#chemical-structure-and-iupac-name-of-3-benzylOxy-benzoyl-chloride>]

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